molecular formula C15H12ClF2NO3 B5881930 N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide

Cat. No. B5881930
M. Wt: 327.71 g/mol
InChI Key: GCZBEIUMQRAKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide, also known as CDMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide has been used in various scientific research applications, including as a tool to study the role of protein kinases in cancer cells. It has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in cell survival and proliferation. This compound has also been used to study the effects of protein kinase inhibition on the growth and survival of cancer cells.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide is a potent inhibitor of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, survival, and differentiation. This compound inhibits the activity of protein kinases by binding to the ATP-binding site, preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as their ability to form colonies. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide in lab experiments is its potent inhibitory activity against protein kinases, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments or require the use of lower concentrations.

Future Directions

There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide, including:
1. Further studies on the mechanism of action of this compound and its effects on different types of cancer cells.
2. Development of more potent and selective inhibitors of protein kinases based on the structure of this compound.
3. Investigation of the potential use of this compound in combination with other anticancer agents to enhance their efficacy.
4. Studies on the potential use of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise as a tool for studying the role of protein kinases in cancer cells. It has potent inhibitory activity against protein kinases and has been shown to induce cell death and inhibit the growth and proliferation of cancer cells. While there are some limitations to its use, this compound has several potential applications in scientific research, and further studies are needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide can be synthesized using a multistep process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO3/c1-21-13-7-12(14(22-2)6-11(13)16)19-15(20)8-3-9(17)5-10(18)4-8/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZBEIUMQRAKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)F)F)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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